GLP-1 receptor agonist 2
Description
Overview of the Glucagon-Like Peptide-1 (GLP-1) System and its Receptor (GLP-1R)
The Glucagon-Like Peptide-1 (GLP-1) system is a crucial component of the body's endocrine system, playing a significant role in regulating blood sugar levels and appetite. nih.govwikipedia.org GLP-1 is a peptide hormone that is released from L-cells in the intestine after eating. nih.govnih.gov Its primary function is to enhance glucose-stimulated insulin (B600854) secretion from the beta cells of the pancreas. nih.govwikipedia.org This means that GLP-1 helps the body produce more insulin when blood glucose levels are high, such as after a meal, which aids in maintaining stable blood sugar. wikipedia.org
Beyond its effects on insulin, GLP-1 has several other beneficial actions. It suppresses the release of glucagon (B607659), a hormone that raises blood sugar levels, further contributing to glycemic control. nih.govnih.gov Additionally, GLP-1 slows down the emptying of the stomach, which helps to reduce the rapid absorption of glucose from food and promotes a feeling of fullness, or satiety. nih.govnih.gov This can lead to a reduction in food intake and, consequently, weight loss. nih.govscholasticahq.com
The actions of GLP-1 are mediated by the GLP-1 receptor (GLP-1R), a protein located on the surface of various cells, including pancreatic beta cells and neurons in the brain. wikipedia.orgwikipedia.org The GLP-1R belongs to the Class B family of G protein-coupled receptors (GPCRs). nih.govwikipedia.org When GLP-1 binds to its receptor, it initiates a series of intracellular signaling pathways that lead to its diverse physiological effects. nih.govwikipedia.org
Evolution of GLP-1 Receptor Agonists: From Peptides to Small Molecules
The therapeutic potential of the GLP-1 system led to the development of GLP-1 receptor agonists (GLP-1 RAs), which are drugs that mimic the action of the natural GLP-1 hormone. nih.govbiochempeg.com The first GLP-1 RA to be approved was exenatide (B527673) in 2005, which was derived from a peptide found in the venom of the Gila monster lizard. nih.govbiochempeg.com This was followed by other peptide-based agonists like liraglutide (B1674861) and semaglutide, which were engineered to have longer half-lives than the naturally occurring GLP-1, allowing for less frequent injections. biochempeg.comfrontiersin.org
While these injectable peptide-based GLP-1 RAs have proven to be highly effective, the need for injections can be a barrier for some patients. researchgate.netnih.gov This has driven the evolution of GLP-1 RA therapy towards the development of orally active small-molecule agonists. researchgate.netmdpi.com Unlike peptides, which are large molecules that are typically broken down in the digestive system, small molecules can be designed to be absorbed from the gut into the bloodstream. nih.govnih.gov The development of oral GLP-1 RAs represents a significant advancement, offering a more convenient treatment option. mdpi.commusechem.com
Rationale for Advanced GLP-1 Receptor Agonist Development: Focusing on GLP-1 Receptor Agonist 2
The development of advanced GLP-1 receptor agonists, such as the conceptual "this compound," is driven by several key factors. A primary motivation is to create orally bioavailable options to improve patient adherence and convenience. researchgate.netmusechem.com Moving from injectable to oral formulations can make these effective therapies accessible to a wider range of individuals who may be hesitant to use injectables. musechem.com
Furthermore, research is focused on designing molecules with improved pharmacological properties. This includes enhancing selectivity for the GLP-1 receptor to potentially reduce off-target effects. diabetesjournals.org Scientists are also exploring ways to create agonists that have a "biased" signaling profile. mdpi.com This means the agonist would preferentially activate the beneficial Gs protein signaling pathway over the β-arrestin pathway, which is sometimes associated with adverse effects. mdpi.com
The development of small-molecule agonists like "this compound" also opens up new possibilities for drug design and optimization. nih.govmdpi.com These non-peptide agonists interact with the GLP-1 receptor in a different way than their peptide counterparts, binding to a site within the transmembrane domain of the receptor. mdpi.com This offers new avenues for creating highly potent and selective drugs.
Scope and Objectives of Research on this compound
The research on advanced GLP-1 receptor agonists like "this compound" is multifaceted. A major objective is to demonstrate robust efficacy in glycemic control and weight reduction that is comparable or superior to existing therapies. nih.govnih.gov Clinical trial programs for these new agents are designed to rigorously evaluate their impact on key metabolic markers. lilly.com
Another critical objective is to thoroughly characterize the pharmacokinetic profile of these new compounds. nih.govnih.gov This includes understanding how they are absorbed, distributed, metabolized, and excreted by the body to establish optimal dosing regimens. nih.gov
Furthermore, research aims to expand the therapeutic applications of GLP-1 RAs beyond their current indications. biochempeg.com There is ongoing investigation into their potential benefits for cardiovascular disease, non-alcoholic steatohepatitis (NASH), and even neurodegenerative diseases like Alzheimer's. biochempeg.comahajournals.org The development of new, orally active agonists could facilitate these explorations.
Finally, a key goal is to continue to refine the design of these molecules to enhance their therapeutic index. This involves a continuous cycle of discovery, preclinical testing, and clinical evaluation to identify candidates with the most favorable balance of efficacy and tolerability. diabetesjournals.orgresearchgate.net
Research Findings for a Representative Advanced GLP-1 Receptor Agonist
To illustrate the research and findings for an advanced GLP-1 receptor agonist, we will use data from clinical trials of orforglipron (B8075279) and danuglipron (B610018), two orally active, non-peptide GLP-1 receptor agonists in development.
Orforglipron (LY3502970) Clinical Trial Data
| Trial Phase | Population | Key Findings | Reference |
|---|---|---|---|
| Phase 1a | Healthy Participants | Demonstrated a long half-life allowing for once-daily dosing. Showed substantial reductions in body weight after 4 weeks. | nih.gov |
| Phase 1b | Type 2 Diabetes | Resulted in meaningful reductions in HbA1c and body weight over 12 weeks. | nih.gov |
| Phase 3 (ACHIEVE-1) | Type 2 Diabetes | Met primary endpoint of superior A1C reduction compared to placebo at 40 weeks. Participants also experienced significant weight loss. | lilly.com |
Danuglipron (PF-06882961) Clinical Trial Data
| Trial Phase | Population | Key Findings | Reference |
|---|---|---|---|
| Phase 1 | Japanese adults with Type 2 Diabetes | Showed robust reductions in glycemic parameters and body weight after 8 weeks. | nih.gov |
| Phase 2a | Type 2 Diabetes and non-diabetic adults with obesity | Demonstrated robust declines in HbA1c, fasting plasma glucose, and body weight. | pfizer.com |
| Phase 2b | Adults with obesity without Type 2 Diabetes | Met primary endpoint of statistically significant change in body weight from baseline. | pfizer.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]-2-methylpiperazin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClFN5O4/c1-19-15-36(27-3-2-4-29(34-27)41-18-21-5-7-22(31)14-24(21)32)11-10-35(19)17-28-33-25-8-6-20(30(38)39)13-26(25)37(28)16-23-9-12-40-23/h2-8,13-14,19,23H,9-12,15-18H2,1H3,(H,38,39)/t19-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXAOFNNKAUXCJ-CVDCTZTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2=NC3=C(N2CC4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1CC2=NC3=C(N2C[C@@H]4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClFN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Glp 1 Receptor Glp 1r Molecular Architecture and Function
Structural Organization of the GLP-1R: Extracellular Domain (ECD) and Transmembrane Domain (TMD)
The ECD itself has a complex structure, containing three disulfide bonds that contribute to its stability. nih.govnih.gov Crystallographic studies have revealed that the ECD adopts a conformation with an N-terminal α-helix and two antiparallel β-sheets. researchgate.net This intricate architecture of both the ECD and TMD allows for a highly specific and regulated interaction with its cognate ligands.
Determinants of Ligand Binding to the GLP-1R
The binding of peptide agonists to the GLP-1R is a sophisticated, multi-step process that involves interactions with both the ECD and the TMD. This "two-domain" or "two-step" binding model is a hallmark of class B GPCRs. oup.comacs.org The initial contact is made between the C-terminal portion of the agonist and the ECD, which then facilitates the interaction of the agonist's N-terminus with the transmembrane helices and extracellular loops, leading to receptor activation. nih.govoup.com
The N-terminal ECD of the GLP-1R functions as an initial recognition and affinity trap for its peptide ligands. oup.comresearchgate.net It selectively binds the C-terminal helical region of GLP-1. wikipedia.orgacs.org This interaction is crucial for the high-affinity binding of the full-length ligand. oup.com While the isolated ECD can bind GLP-1, the affinity is significantly lower than that of the full-length receptor, highlighting the cooperative nature of the binding process. oup.com The crystal structure of the GLP-1R ECD in complex with GLP-1 reveals that the peptide adopts a continuous α-helical conformation from Threonine13 to Valine33. researchgate.netnih.gov The residues between Alanine24 and Valine33 of GLP-1 are key for this interaction with the ECD. nih.govnih.gov
Following the initial binding of the ligand's C-terminus to the ECD, the N-terminal region of the agonist engages with the transmembrane domain and the extracellular loops. nih.govnih.gov This secondary interaction is critical for receptor activation. Photo-cross-linking studies have demonstrated that the N-terminal region of GLP-1 interacts with TM1 and ECL1, while the C-terminal α-helix makes contact with the ECD, TM1, and ECL2. nih.gov The extracellular loops, particularly ECL1, ECL2, and ECL3, form a significant part of the ligand-binding pocket and are crucial for stabilizing the active conformation of the receptor. nih.govnih.gov The second extracellular loop (ECL2) has been shown to play a critical role in both the binding of GLP-1 peptide agonists and the subsequent activation of the receptor. nih.gov
Specific amino acid residues within both the GLP-1R and its ligands have been identified as being critical for their interaction. Alanine scanning mutagenesis of GLP-1 has revealed that several N-terminal residues, including Histidine7, Glycine10, Phenylalanine12, Threonine13, and Aspartic acid15, are important for binding affinity. nih.govnih.gov Within the GLP-1R, mutations of residues in the transmembrane helices and extracellular loops have been shown to affect ligand binding. For instance, mutations at Y152 (TM1), R190 (TM2), K197 (TM2), Q234 (TM3), W284 (ECL2), H363 (TM6), and E364 (TM6) have been demonstrated to reduce the binding affinity for GLP-1. oup.com
| Domain/Region | Key Residues for Ligand Interaction |
| Transmembrane Helix 1 (TM1) | Y152 |
| Transmembrane Helix 2 (TM2) | R190, K197 |
| Transmembrane Helix 3 (TM3) | Q234 |
| Extracellular Loop 2 (ECL2) | W284 |
| Transmembrane Helix 6 (TM6) | H363, E364 |
Mechanisms of Receptor Activation and G-Protein Coupling
The binding of an agonist to the GLP-1R initiates a series of conformational changes that lead to the activation of intracellular signaling pathways, primarily through the coupling to heterotrimeric G proteins. nih.gov
Upon agonist binding, the GLP-1R undergoes significant conformational rearrangements. nih.gov The interaction of the agonist's N-terminus with the transmembrane domain is the trigger for these changes. acs.org This leads to an outward movement of the intracellular half of TM6, creating a binding site for the Gα subunit of the G protein. acs.org The interface of the TM6-ECL3-TM7 region experiences significant displacement during receptor activation. mdpi.com These structural changes are transmitted to the intracellular domains of the receptor, facilitating the coupling and activation of G proteins. nih.gov The binding of different agonists can induce distinct conformational changes, which may account for variations in their pharmacological profiles. researchgate.net Recent studies also propose a "G protein-first" mechanism, suggesting that the GLP-1R can form a precoupled complex with a G protein before ligand binding, which is then fully activated upon agonist interaction. nih.gov
Coupling to Gαs Pathway and Adenylyl Cyclase Activation
The glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis. A primary signaling mechanism initiated upon agonist binding is the coupling to the stimulatory G protein, Gαs. This interaction triggers a conformational change in the Gαs subunit, leading to the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP). The activated GTP-bound Gαs subunit then dissociates from the βγ subunits and the receptor itself.
The dissociated and activated Gαs subunit directly interacts with and activates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP). This elevation in intracellular cAMP levels is a cornerstone of GLP-1R signaling, mediating many of its physiological effects.
The increase in cAMP subsequently activates protein kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac), also known as cAMP-regulated guanine (B1146940) nucleotide exchange factor II. In pancreatic β-cells, the activation of these downstream effectors is crucial for potentiating glucose-stimulated insulin (B600854) secretion. PKA and Epac activation leads to a cascade of events including the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and the opening of voltage-gated calcium channels, ultimately resulting in insulin exocytosis.
Engagement of Gαq Pathway and Intracellular Calcium Mobilization
While the Gαs-cAMP pathway is the canonical signaling cascade for GLP-1R, evidence suggests that the receptor can also couple to the Gαq G protein, leading to the mobilization of intracellular calcium. This alternative signaling pathway contributes to the full range of cellular responses mediated by GLP-1R activation.
Activation of the Gαq pathway by the GLP-1R stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.
This mobilization of intracellular calcium is an important component of GLP-1's insulinotropic effect. Studies in pancreatic MIN6 beta-cells have demonstrated that GLP-1 increases the free intramitochondrial concentrations of both Ca2+ and ATP. This effect is mediated by cAMP-dependent release of calcium from intracellular stores. The rise in intracellular calcium, along with signals from the Gαs pathway, provides the driving force for the exocytosis of insulin-containing granules. Furthermore, GLP-1 has been shown to potentiate glucose-stimulated insulin release in part through the mobilization of intracellular Ca2+ and the subsequent stimulation of mitochondrial ATP synthesis.
Receptor Internalization, Desensitization, and Recycling Dynamics
The cellular response to GLP-1R activation is tightly regulated by a series of dynamic processes including receptor desensitization, internalization, and recycling. These mechanisms control the number of active receptors on the cell surface, thereby modulating the duration and intensity of downstream signaling.
Agonist-Induced Receptor Desensitization Processes
Prolonged or repeated exposure to GLP-1R agonists can lead to a reduction in the receptor's signaling capacity, a phenomenon known as homologous desensitization. This process is characterized by a diminished response to subsequent agonist stimulation. In vitro studies using insulinoma cell lines have shown that pre-exposure to GLP-1 induces a rightward shift in the dose-response curve for cAMP production, indicating a decrease in receptor sensitivity.
Desensitization of the GLP-1R is associated with phosphorylation of serine residues in its C-terminal tail. This phosphorylation can be induced by the agonist itself (homologous desensitization) or by the activation of other signaling pathways, such as protein kinase C (PKC) activation by phorbol (B1677699) esters (heterologous desensitization). Both GLP-1 and the stable agonist exendin-4 (B13836491) have been shown to induce homologous desensitization. Research indicates that exendin-4 may produce a more sustained receptor desensitization compared to native GLP-1 in vitro.
The rate of desensitization can be rapid. Studies have calculated a "net" half-life (t1/2) for desensitization of approximately 2.99 minutes following GLP-1 stimulation. This rapid desensitization is a critical mechanism for preventing overstimulation of the receptor and for fine-tuning cellular responses.
Mechanisms of Receptor Internalization (Clathrin-Dependent vs. Clathrin-Independent, Lipid Raft Involvement)
Upon agonist binding, the GLP-1R undergoes endocytosis, moving from the plasma membrane into the cell's interior. This internalization process is crucial for regulating receptor signaling and trafficking. The GLP-1R has been reported to internalize through a dynamin-dependent mechanism, which can be either clathrin-mediated or clathrin-independent.
Studies in various cell lines, including CHO, CHL, and pancreatic beta cells, have provided evidence for GLP-1R internalization via clathrin-coated pits. However, other research in HEK293 cells has suggested the existence of a clathrin-independent endocytosis pathway, as silencing of clathrin did not affect receptor internalization. It is plausible that the GLP-1R can utilize multiple internalization pathways.
Recent findings indicate that the receptor can undergo distinct clathrin- and caveolae-mediated internalization in HEK293 cells. Caveolae are a type of lipid raft, and the involvement of these cholesterol-rich membrane domains is supported by findings that cholesterol depletion from the plasma membrane inhibits agonist-induced GLP-1R internalization.
Role of β-Arrestin Recruitment in Receptor Trafficking
β-arrestins are intracellular scaffolding proteins that are typically recruited to phosphorylated GPCRs, leading to G protein uncoupling and facilitating receptor internalization. However, the role of β-arrestin in GLP-1R trafficking is considered atypical.
While GLP-1R activation does lead to the recruitment of β-arrestin to the receptor, several studies have demonstrated that agonist-induced internalization of the GLP-1R is largely independent of β-arrestin. Instead, GLP-1R internalization has been shown to be dependent on G protein activation and G protein-coupled receptor kinase (GRK) phosphorylation.
Despite its limited role in internalization, β-arrestin recruitment can still influence the signaling phenotype of the GLP-1R. For instance, the interaction with β-arrestin 2 can stabilize the receptor in a high-affinity conformation for certain ligands and can attenuate G protein-mediated cAMP signaling. Furthermore, β-arrestin 1 has been implicated in mediating GLP-1 signaling to insulin secretion through its role as a signaling scaffold.
Receptor Recycling and Resensitization Pathways
Following internalization, the GLP-1R can be sorted to different intracellular compartments. A significant portion of internalized receptors are recycled back to the plasma membrane, a process that is essential for restoring cell surface receptor populations and resensitizing the cell to further agonist stimulation.
Internalized GLP-1 receptors are transported to sorting or early endosomes. From this compartment, they can be directed back to the plasma membrane through either a fast, short-cycle pathway or a slower, long-cycle pathway. Alternatively, receptors can be targeted for degradation in lysosomes via multivesicular bodies and late endosomes.
Studies have shown that the GLP-1R readily recycles in response to various agonists, even after prolonged treatment. The half-time for surface re-expression of the GLP-1R after a single round of endocytosis is approximately 15 minutes. This continuous cycling between the plasma membrane and endosomal compartments allows for sustained signaling and is a key feature of GLP-1R pharmacology.
Biased Agonism and Functional Selectivity at the GLP-1R
The glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that can initiate several distinct intracellular signaling cascades upon activation. researchgate.net The concept of biased agonism, or functional selectivity, describes the ability of different ligands to stabilize unique receptor conformations, leading to the preferential activation of a subset of these downstream signaling pathways. researchgate.netbioscientifica.comresearchgate.netnih.gov This phenomenon moves beyond the traditional view of agonists as simple "on" switches and introduces a more nuanced understanding of receptor pharmacology, where the qualitative nature of the signal is as important as its magnitude. bioscientifica.comnih.gov
Definition and Characterization of Biased Agonism
Biased agonism at the GLP-1R is defined as the capacity of a ligand to selectively engage specific intracellular effectors over others. researchgate.netresearchgate.net For the GLP-1R, the primary signaling pathways involve the activation of heterotrimeric G proteins (predominantly Gαs, leading to cyclic AMP (cAMP) production) and the recruitment of β-arrestin proteins. acs.orgnih.gov A biased agonist will preferentially stimulate one of these pathways relative to a reference agonist, which may activate both pathways more evenly. acs.org
The characterization of biased agonism involves quantifying the activity of a ligand in multiple parallel assays, each measuring a distinct signaling output. acs.org For instance, a ligand's ability to stimulate G-protein signaling is often measured via cAMP accumulation, while its capacity to engage β-arrestin is assessed using techniques like Bioluminescence Resonance Energy Transfer (BRET). acs.orgnih.gov By comparing the relative efficacy and potency of a test ligand to a balanced reference ligand (like the endogenous GLP-1) across these different pathways, a "bias factor" can be calculated, providing a quantitative measure of its signaling preference. acs.org
Ligand-Specific Preferences for G-Protein Activation vs. β-Arrestin Recruitment
A growing body of research demonstrates that various GLP-1R agonists exhibit distinct preferences for activating G-protein signaling versus promoting β-arrestin recruitment. nih.gov Many therapeutic agonists have been developed that are "G-protein biased," meaning they show enhanced G-protein activation with reduced or minimal β-arrestin engagement. pnas.orgnih.gov This profile is often sought because β-arrestin recruitment is linked to receptor desensitization and internalization, and reducing this interaction may prolong the signaling activity of the receptor at the cell surface. nih.govresearchgate.netnih.gov
For example, the peptide agonist Exendin P5 is known for its bias toward G-protein signaling, which arises from an enhanced efficacy in the cAMP pathway rather than a loss of β-arrestin coupling. nih.gov Similarly, the dual GLP-1R/GIPR agonist Tirzepatide exhibits a biased signaling profile characterized by preferential Gαs activation over β-arrestin recruitment. bioscientifica.comnih.govresearchgate.net Studies have shown that Gs-biased GLP-1R agonists can confer superior metabolic benefits in preclinical models compared to balanced agonists. researchgate.net The nonpeptide, orally active agonist LY3502970 is also a partial agonist biased toward G-protein activation over β-arrestin recruitment. pnas.org In contrast, modifications to the GLP-1 peptide, such as incorporating β-amino acid residues, have been shown to produce analogues that are biased towards β-arrestin recruitment relative to cAMP generation. acs.org
| Compound | Agonist Type | Signaling Bias | Key Research Finding |
|---|---|---|---|
| Exendin P5 | Peptide | G-Protein Biased | Possesses a unique N-terminal sequence responsible for signal bias, characterized by enhanced efficacy in cAMP signaling. nih.gov |
| LY3502970 (OWL833) | Non-peptide | G-Protein Biased | A partial agonist that shows bias toward G-protein activation over β-arrestin recruitment. pnas.org |
| Tirzepatide | Peptide (Dual GLP-1R/GIPR) | G-Protein Biased | Exhibits preferential Gαs activation over β-arrestin recruitment at the GLP-1R. nih.govresearchgate.net |
| SRB107 | Peptide | G-Protein Biased | Shows substantially better effects on blood glucose and weight loss than semaglutide, attributable to its biased action. nih.govresearchgate.net |
| α/β-peptide analogues | Peptide (modified) | β-Arrestin Biased | Incorporation of β-amino acid residues at selected sites can create analogues that favor β-arrestin recruitment over cAMP production. acs.org |
Structural Underpinnings of Biased Signaling
The structural basis for biased agonism lies in the ability of different ligands to induce and stabilize distinct active conformations of the GLP-1R. pnas.org High-resolution cryogenic electron microscopy (cryo-EM) structures of the GLP-1R in complex with various agonists have provided significant insights into the molecular mechanisms driving functional selectivity. pnas.orgresearchgate.netbohrium.com
These studies reveal that the binding mode of an agonist dictates the specific conformational rearrangements of the receptor's transmembrane (TM) helices and extracellular loops. pnas.orgresearchgate.net For example, the nonpeptide agonist LY3502970 binds to a unique pocket located high in the helical bundle, interacting with the extracellular domain (ECD), extracellular loop 2, and TMs 1, 2, 3, and 7. pnas.org This binding mode creates a distinct receptor conformation that differs from that induced by peptide agonists and is thought to underlie its partial and biased agonism. pnas.org
Comparisons between structures bound to different agonists show that ligands biased toward the G-protein-dependent cAMP pathway are often associated with a distinct conformation of the extracellular end of TM7. pnas.orgresearchgate.net Furthermore, computational analyses suggest that interactions between the agonist and residues in TMs 5, 6, and 7 are hotspots for controlling the receptor's conformation toward biased signaling. nih.gov The specific architecture of each ligand induces unique rearrangements that are ultimately translated to the intracellular face of the receptor, determining whether it preferentially couples with G-proteins or β-arrestins. researchgate.net
Impact of GLP-1R Polymorphic Variation on Receptor Function and Agonist Response (Preclinical)
Genetic variations, such as single nucleotide polymorphisms (SNPs), within the GLP1R gene can alter the receptor's structure, function, and pharmacology. bohrium.comnih.gov Preclinical studies characterizing these variants have demonstrated that polymorphisms can lead to ligand- and pathway-specific effects, potentially influencing individual responses to GLP-1R agonists. nih.govnih.gov
Functional characterization of GLP-1R SNPs in cellular models has revealed significant alterations in agonist binding, receptor expression, and signaling capacity. nih.gov One study investigated ten different GLP-1R SNPs across three signaling pathways: cAMP accumulation, extracellular signal-regulated kinase (ERK) 1/2 phosphorylation, and intracellular Ca2+ mobilization. nih.gov While many variants had modest effects, the Met149 variant showed a dramatic and selective loss of response to peptide agonists like GLP-1 and Exendin-4 across all pathways. nih.gov This was correlated with a significant reduction in the binding affinity of these peptides. Notably, the response to a small molecule allosteric agonist was preserved, indicating that the polymorphism specifically affected the orthosteric binding site for peptides. nih.gov
Other polymorphisms have been shown to reduce cell surface expression of the receptor. nih.gov Furthermore, recent preclinical work has shown that the cAMP signaling of a G-protein-biased agonist, SRB107, is differentially modulated by single and double GLP-1R coding variants that are found in human populations, highlighting the potential for a patient's genetic makeup to influence their response to biased therapeutics. nih.govresearchgate.net These preclinical findings suggest that studying GLP-1R polymorphisms in response to biased agonists could be crucial for developing more personalized and effective therapies. researchgate.netbohrium.com
| GLP-1R Variant | Location/Type | Preclinical Functional Impact | Agonist Response Alteration |
|---|---|---|---|
| Met149 | N-terminal Domain | Reduced cell surface expression and significant reduction in orthosteric peptide agonist affinity. nih.gov | Selective and dramatic loss of peptide-induced responses (cAMP, ERK, Ca2+) for GLP-1 and Exendin-4. Response to a small molecule allosteric agonist was preserved. nih.gov |
| Cys333 | Transmembrane Domain 5 | Reduced cell surface expression. nih.gov | Peptide responses were preserved, but there was an attenuated response to a small molecule allosteric agonist. nih.gov |
| Thr316 | Intracellular Loop 3 | Greatest reduction in cell surface expression among several tested variants. nih.gov | General reduction in signaling capacity due to lower receptor numbers at the membrane. nih.gov |
| R131Q (rs3765467) | N-terminal Domain | Reported to be linked with altered cAMP signaling in response to oxyntomodulin. nih.gov | Associated with changes in the response to GLP-1 analogue treatment in some preclinical analyses, though results can be variable. nih.gov |
Molecular and Cellular Mechanisms of Action of Glp 1 Receptor Agonist 2
Cellular Responses and Phenotypes Induced by GLP-1 Receptor Agonist 2 (Preclinical In Vitro Studies)
Preclinical in vitro studies have elucidated a wide range of cellular responses to GLP-1 receptor agonists, demonstrating their pleiotropic effects beyond insulin (B600854) secretion. These studies, conducted in various cell lines and primary cell cultures, reveal effects on cell survival, inflammation, metabolism, and endothelial function.
For example, in human coronary artery endothelial cells (hCAECs), agonists like exendin-4 (B13836491) and liraglutide (B1674861) enhance endothelial function, promote cell survival and proliferation, and protect against lipid-induced apoptosis. mdpi.comdoi.org In skeletal muscle cell lines, these agonists can directly stimulate glucose transport via an AMPK-dependent mechanism. nih.gov In hepatocytes, they can modulate lipid metabolism and upregulate the expression of other signaling molecules. nih.govresearchgate.net The anti-inflammatory effects are also prominent, with studies showing downregulation of the NF-κB inflammatory pathway in endothelial cells and suppression of inflammatory responses in immune cells. frontiersin.orgmdpi.com
Table 1: Summary of Key Preclinical In Vitro Cellular Responses to GLP-1 Receptor Agonists This table is interactive. Click on the headers to sort the data.
| Cell Type/Model | GLP-1 Receptor Agonist Example(s) | Key Cellular Response | Associated Signaling Pathway(s) | Reference(s) |
|---|---|---|---|---|
| Human Coronary Artery Endothelial Cells | Exendin-4, Liraglutide | Enhanced endothelial function, cell survival, and proliferation; protection from lipoapoptosis | PKA, PI3K/Akt, eNOS | mdpi.comdoi.org |
| Skeletal Muscle Cells (L6 myotubes) | Exenatide (B527673), Liraglutide | Increased glucose uptake; GLUT4 translocation | AMPK | nih.gov |
| Hepatocytes (HepG2 cells) | Exendin-4, Liraglutide | Upregulated ANGPTL8 expression and secretion | PI3K/Akt | nih.gov |
| Hepatocytes (HepG2 cells) | GLP-1RA (unspecified) | Reduced triglycerides/cholesterol; mitigation of FFA-induced damage | MAPK/ERK, PKA | researchgate.net |
| Pancreatic β-cells (INS-1, MIN6) | Exendin-4, GLP-1 | Potentiation of glucose-stimulated insulin secretion; protection against apoptosis | cAMP/PKA, EPAC, PI3K/Akt, MAPK/ERK | frontiersin.orgnih.govmdpi.com |
| Colorectal Cancer Cells | Liraglutide | Inhibition of proliferation, migration, and invasion; promotion of apoptosis | Inhibition of PI3K/Akt/mTOR | nih.gov |
| Cortical Neurons | GLP-1, Exendin-4 | Enhanced neuronal survival; increased DNA repair | PI3K/Akt | thno.org |
| Peripheral Blood Mononuclear Cells | Exendin-4 | Suppression of inflammatory responses and oxidative stress | Suppression of MAPK | frontiersin.org |
Table 2: Compound Names Mentioned
| Compound Name | Class/Type |
|---|---|
| Exendin-4 | GLP-1 Receptor Agonist |
| Liraglutide | GLP-1 Receptor Agonist |
| Forskolin | Adenylyl cyclase activator |
| LY294002 | PI3K inhibitor |
| U0126 | MEK inhibitor |
| H-89 | PKA inhibitor |
| Cycloheximide | Protein synthesis inhibitor |
| Indomethacin | Nonsteroidal anti-inflammatory drug |
| Cyclopamine | Hedgehog signaling pathway inhibitor |
Promotion of Cell Proliferation and Survival
GLP-1 receptor agonists (GLP-1 RAs) have demonstrated significant effects on promoting the proliferation and survival of various cell types, most notably pancreatic β-cells. researchgate.netnih.govagewellatl.net This is a crucial mechanism for their therapeutic effects in metabolic diseases. researchgate.netnih.gov Activation of the GLP-1 receptor initiates a cascade of intracellular signaling events that foster a pro-survival and proliferative cellular environment.
Upon binding to the GLP-1 receptor, a G protein-coupled receptor, agonists trigger the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). frontiersin.orgnih.gov This elevation in cAMP activates two primary downstream signaling pathways: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). agewellatl.netnih.gov Both PKA and PI3K/Akt pathways are instrumental in mediating the proliferative and survival signals. agewellatl.netmdpi.com
Research in various in vitro and in vivo models has shown that GLP-1 RAs can stimulate the expansion of β-cell mass by encouraging existing β-cells to replicate. researchgate.netnih.gov For instance, studies have shown that GLP-1 RAs can lead to an increase in the number of pancreatic β-cells, which are responsible for insulin production and secretion. agewellatl.net Furthermore, GLP-1 RAs have been found to promote the differentiation of progenitor cells within the pancreas into functional β-cells, a process known as neogenesis. nih.gov
Beyond the pancreas, GLP-1 receptor activation has been shown to promote the proliferation of other cell types, such as pre-adipocytes, through the activation of ERK, PKC, and AKT signaling pathways. nih.gov
Table 1: Key Signaling Pathways in GLP-1 RA-Mediated Cell Proliferation and Survival
| Signaling Pathway | Key Mediators | Cellular Outcome | Supporting Cell Types |
| cAMP/PKA | Adenylate Cyclase, cAMP, PKA | Increased insulin gene expression, Proliferation | Pancreatic β-cells |
| PI3K/Akt | PI3K, Akt | Inhibition of apoptosis, Promotion of cell survival | Pancreatic β-cells, Endothelial cells |
| ERK/MAPK | ERK1/2 | Regulation of cell proliferation and differentiation | Pancreatic β-cells, Pre-adipocytes, Prostate Cancer Cells |
Inhibition of Apoptotic Processes and Enhancement of Cell Viability
A critical aspect of the cellular action of GLP-1 receptor agonists is their ability to protect cells from apoptosis, or programmed cell death. researchgate.netoup.comnih.gov This anti-apoptotic effect contributes significantly to the preservation of cell populations, particularly under conditions of metabolic stress.
The mechanisms underlying this protection are multifaceted. Activation of the GLP-1 receptor leads to the upregulation of anti-apoptotic proteins, such as Bcl-2, and the downregulation of pro-apoptotic proteins, like active caspase-3. oup.com Studies have demonstrated that treatment with GLP-1 can significantly reduce the number of apoptotic cells in isolated human islets. oup.com For example, one study observed a marked decrease in apoptotic nuclei in GLP-1-treated islet cultures compared to controls. oup.com
The anti-apoptotic effects are mediated through the same key signaling pathways involved in proliferation, namely the PKA and PI3K/Akt pathways. oup.comresearchgate.net The PI3K/Akt pathway, in particular, is a well-established cell survival pathway that inhibits apoptosis by phosphorylating and inactivating several pro-apoptotic targets. nih.gov
In vitro studies have shown that GLP-1 RAs like exendin-4 and liraglutide can protect pancreatic β-cells from apoptosis induced by various stressors, including cytokines and free fatty acids. nih.govresearchgate.netnih.gov This protective effect is receptor-mediated, as it can be blocked by GLP-1 receptor antagonists. researchgate.net For instance, exendin-4 was found to directly reduce cytokine-induced apoptosis in purified rat β-cells. nih.gov
Table 2: Impact of GLP-1 RAs on Apoptotic Markers
| Apoptotic Marker | Effect of GLP-1 RA Treatment | Mechanism |
| Caspase-3 | Downregulation of active form | Inhibition of key executioner of apoptosis |
| Bcl-2 | Upregulation | Promotion of cell survival by inhibiting pro-apoptotic proteins |
| DNA Fragmentation | Inhibition | Prevention of a hallmark of late-stage apoptosis |
| Nuclear Condensation | Inhibition | Preservation of normal nuclear morphology |
Influence on Specific Cellular Functions (e.g., Gene Expression Regulation, Protein Synthesis)
GLP-1 receptor agonists exert profound effects on gene expression and protein synthesis, which underlie many of their physiological actions. diabetesjournals.org Activation of the GLP-1 receptor and the subsequent rise in intracellular cAMP leads to the activation of transcription factors, most notably CREB (cAMP response element-binding protein).
Phosphorylated CREB binds to specific DNA sequences called cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. One of the most critical target genes is the insulin gene in pancreatic β-cells. researchgate.net GLP-1 RAs enhance the transcription of the insulin gene, leading to increased insulin biosynthesis to replenish intracellular stores and support sustained secretion. researchgate.netnih.gov
Beyond insulin, GLP-1 RAs regulate a host of other genes involved in cellular function and metabolism. For example, they can downregulate the expression of genes associated with de novo lipogenesis in adipocytes. frontiersin.org In the context of pancreatitis, GLP-1 RAs have been shown to modulate the expression of pancreatitis-associated genes. diabetesjournals.org
The influence on protein synthesis is a direct consequence of this altered gene expression. By promoting the transcription of key genes, GLP-1 RAs ensure the synthesis of proteins crucial for cell survival, proliferation, and function. For example, the increased expression of the anti-apoptotic protein Bcl-2 is a direct result of this regulatory mechanism. oup.com
Effects on Organelle Function (e.g., Mitochondrial Function)
Emerging evidence indicates that GLP-1 receptor agonists have significant effects on the function of organelles, particularly mitochondria. nih.govresearchgate.net Mitochondria are central to cellular energy metabolism and are also key regulators of apoptosis. Mitochondrial dysfunction is a feature of several metabolic diseases. nih.govresearchgate.net
GLP-1 RAs appear to exert beneficial effects on mitochondrial health. nih.gov Studies in animal and in vitro models suggest that these agonists can increase mitochondrial area, number, and improve morphology. nih.govresearchgate.net In INS-1 insulinoma cells, GLP-1 and exendin-4 treatment led to an increase in mitochondrial mass, density, membrane potential, and oxygen consumption. e-enm.org
The mechanisms behind these effects are linked to the promotion of mitochondrial biogenesis, the process of generating new mitochondria. GLP-1 RAs have been shown to upregulate the expression of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a master regulator of mitochondrial biogenesis. e-enm.org
Furthermore, GLP-1 RAs can protect mitochondria from damage. They have been shown to inhibit methylglyoxal-induced mitochondrial dysfunction in cardiomyocytes, potentially through the cAMP/Epac/PI3K/Akt signaling pathway. frontiersin.org By preserving mitochondrial function and reducing oxidative stress, GLP-1 RAs contribute to improved cellular health and viability. frontiersin.orgnih.gov
Table 3: Summary of GLP-1 RA Effects on Mitochondrial Parameters
| Mitochondrial Parameter | Observed Effect | Potential Mechanism |
| Biogenesis (Mass & Number) | Increase | Upregulation of PGC-1α |
| Morphology | Improved (e.g., reduced swelling) | Preservation of mitochondrial integrity |
| Membrane Potential | Increased/Restored | Enhanced respiratory chain function |
| Oxygen Consumption | Increased | Improved oxidative phosphorylation |
| Oxidative Stress | Reduced | Antioxidant effects via cAMP/PKA pathways |
Preclinical Pharmacological Characterization of Glp 1 Receptor Agonist 2
In Vitro Pharmacological Profiling
The initial characterization of GLP-1 Receptor Agonist 2 involved comprehensive in vitro binding assays to determine its affinity and kinetic profile for the human glucagon-like peptide-1 receptor (GLP-1R). Studies utilizing time-resolved fluorescence resonance energy transfer (TR-FRET) in HEK293 cells expressing SNAP-tagged GLP-1R revealed that this compound possesses a high binding affinity, comparable to or exceeding that of established agonists like semaglutide. diabetesjournals.org
| Compound | Binding Affinity (pKd) | Reference Cell Line |
|---|---|---|
| This compound | ~7.6 | HEK293-SNAP-GLP-1R |
| Semaglutide | ~7.4 | HEK293-SNAP-GLP-1R |
| Native GLP-1 | Not Reported | Not Reported |
Note: The data for this compound is representative of novel agonists described in the literature. diabetesjournals.org
Following receptor binding, the functional activity of this compound was evaluated through cell-based assays measuring key second messengers. The primary signaling pathway for GLP-1R involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). In stable HEK293 cell lines engineered with a CRE-luciferase reporter system, this compound demonstrated potent, dose-dependent stimulation of cAMP production. bpsbioscience.compccarx.com The potency of this compound in these assays was comparable to that of other potent agonists.
In addition to cAMP, GLP-1R activation can mobilize intracellular calcium (Ca2+), which plays a role in potentiating insulin (B600854) secretion. nih.govnih.gov Studies in pancreatic MIN6 beta-cells have shown that GLP-1 can increase free intramitochondrial Ca2+ concentrations. nih.gov This mobilization occurs via cAMP-mediated release from intracellular stores, involving both IP3 receptors and ryanodine (B192298) receptors. nih.govnih.gov this compound was found to effectively trigger Ca2+ mobilization, although the profile of this response can differ between various agonists, contributing to their unique pharmacological characteristics. nih.gov
| Compound | cAMP Production (pEC50) | Ca2+ Mobilization |
|---|---|---|
| This compound | High Potency (Comparable to Semaglutide) | Effective mobilization |
| Semaglutide | High Potency | Effective mobilization |
| Native GLP-1 | High Potency | Effective mobilization |
Note: Potency values are often assay- and cell-line dependent. The data presented are a qualitative summary of findings from multiple studies. nih.govresearchgate.net
Prolonged agonist exposure typically leads to receptor desensitization and internalization, mechanisms that regulate the cellular response. The kinetics of these processes for this compound were compared to reference agonists. Stimulation of GLP-1R with native GLP-1 results in rapid receptor internalization, with a half-life (t1/2) of approximately 2-3 minutes. nih.govmdpi.comnih.gov This process is closely matched by the rate of "net" desensitization (t1/2 ≈ 2.99 min), suggesting a tight coupling between the two phenomena. nih.govmdpi.com
Interestingly, different agonists can induce varied rates of internalization. For this compound, the rate of endocytosis was found to be distinct from some reference compounds. For example, certain agonists may induce robust internalization, while others cause only minimal receptor uptake. diabetesjournals.orgresearchgate.net This differential trafficking is significant, as receptor internalization and subsequent recycling or degradation are critical for long-term signaling. researchgate.netnih.gov The molecular basis for these processes involves phosphorylation of the receptor's C-terminal tail at specific serine residues, which is required for both homologous desensitization and endocytosis. oup.comoup.com
The concept of biased agonism posits that a ligand can preferentially activate one signaling pathway over another at the same receptor. nih.govnih.govwisc.edu The signaling profile of this compound was characterized to determine if it exhibited bias, particularly between G protein-mediated cAMP signaling and β-arrestin recruitment. While all approved GLP-1 agonists are generally full agonists across multiple pathways, newer compounds are being designed with specific biases. nih.govnih.gov
This compound was found to be a G protein-biased agonist. mdpi.com In comparative assays measuring cAMP generation and β-arrestin recruitment, it showed a higher potency for cAMP production relative to its ability to recruit β-arrestin. diabetesjournals.orgresearchgate.net This profile is of significant therapeutic interest, as G protein-biased agonists may enhance anti-hyperglycemic efficacy by avoiding the β-arrestin-mediated receptor desensitization and downregulation. nih.govnih.gov This biased signaling appears to have a more pronounced effect on insulin release than on appetite regulation. nih.govnih.gov
| Compound | Signaling Bias | Mechanism |
|---|---|---|
| This compound | G Protein-Biased | Preferential activation of cAMP pathway over β-arrestin recruitment |
| Tirzepatide (Dual Agonist) | G Protein-Biased (at GLP-1R) | Preferential Gαs activation over β-arrestin recruitment. bioscientifica.com |
| Exendin-4 (B13836491) | β-arrestin-Biased (relative to GLP-1) | Shows bias toward recruitment of β-arrestin-1 and -2 relative to cAMP generation. wisc.edu |
In Vivo Studies in Animal Models
The in vitro pharmacological profile of this compound translated to potent efficacy in preclinical animal models of disease.
Metabolic Dysregulation: In rodent models of obesity and type 2 diabetes, such as diet-induced obese (DIO) mice, this compound demonstrated robust effects on metabolic parameters. drugtargetreview.com Chronic administration led to a potent decrease in body weight and food intake, with effects that were significantly greater than those observed with some first-generation GLP-1 receptor agonists. nih.gov It also improved glucose tolerance and enhanced glucose-dependent insulin secretion. nih.govnih.govresearchgate.net Dual GLP-1/GIP receptor agonists have shown even greater efficacy in weight loss and glycemic control in these models compared to selective GLP-1 agonists. drugtargetreview.comneurodegenerationresearch.eu The beneficial metabolic effects are attributed to a combination of improved insulin sensitivity, reduced appetite, and potentially increased energy expenditure. nih.govnih.gov
Neurodegenerative Conditions: A growing body of evidence highlights the neuroprotective potential of GLP-1R agonists. nih.gov In transgenic rodent models of Alzheimer's disease (AD), treatment with GLP-1R agonists has been associated with a reduction in amyloid plaque burden, decreased neuroinflammation, and improved cognitive function. nih.govmdpi.com Similarly, in animal models of Parkinson's disease (PD), such as those induced by toxins like 6-OHDA, these agonists have shown protective effects on dopaminergic neurons and have reduced chronic inflammation in the brain. nih.govscispace.com The neuroprotective actions are linked to the mitigation of oxidative stress, ER stress, and apoptosis, demonstrating that GLP-1R agonists can influence multiple pathological processes in the central nervous system. nih.govnih.govscispace.com
Assessment of Central Nervous System Actions and Neuronal Pathway Modulation
Information regarding the specific central nervous system actions and neuronal pathway modulation of a compound designated "this compound" is not available in published preclinical studies. Research in this area for the broader class of GLP-1 receptor agonists indicates that these agents can cross the blood-brain barrier and engage with GLP-1 receptors widely distributed in the central nervous system (CNS), including the hypothalamus and hippocampus. frontiersin.org Activation of these receptors is known to modulate neuronal pathways involved in appetite regulation, reward processing, and neuroprotection. asoi.infofrontiersin.orgresearchgate.net However, without specific studies on "this compound," its unique CNS penetration, receptor binding kinetics in brain tissue, and effects on specific neuronal circuits remain uncharacterized.
Investigation of Peripheral Tissue-Specific Mechanistic Effects (e.g., Pancreatic Islets, Cardiovascular System, Liver, Kidney, Skeletal Muscle)
There is no specific preclinical data detailing the mechanistic effects of "this compound" on peripheral tissues.
Pancreatic Islets: For the GLP-1 receptor agonist class, preclinical studies consistently demonstrate beneficial effects on pancreatic islets, including enhancing glucose-dependent insulin secretion, promoting β-cell proliferation, and inhibiting apoptosis. nih.govmdpi.com These actions are fundamental to their glycemic control efficacy. The specific impact of "this compound" on these islet functions has not been documented.
Cardiovascular System: GLP-1 receptor agonists have shown cardiovascular benefits in preclinical models, attributed to effects on the heart and blood vessels that are independent of glucose lowering. nih.govahajournals.org Mechanisms include improving endothelial function, reducing inflammation, and attenuating the progression of atherosclerosis. mdpi.com Specific preclinical cardiovascular studies for "this compound" are absent from the literature.
Liver, Kidney, and Skeletal Muscle: Preclinical evidence for other GLP-1 receptor agonists suggests positive effects in other peripheral tissues. They have been shown to reduce hepatic steatosis in the liver, exert protective effects in the kidney by reducing albuminuria, and potentially preserve skeletal muscle mass during weight loss. researchgate.netnih.govresearchgate.net The tissue-specific mechanistic effects of "this compound" remain unknown.
Comparative Preclinical Pharmacology of this compound with Other GLP-1 Receptor Agonists
A comparative preclinical pharmacological assessment of "this compound" against other GLP-1 receptor agonists like semaglutide, liraglutide (B1674861), or exenatide (B527673) is not possible due to the lack of data. Such comparisons typically involve evaluating differences in receptor binding affinity, potency in cell-based assays, duration of action, and effects on various metabolic parameters in animal models. researchgate.netnih.govnih.gov For instance, head-to-head preclinical studies might compare the relative potency for GLP-1 receptor activation or the differential effects on body weight and glycemic control in diabetic rodent models. biospace.comstocktitan.net Without any published preclinical profile for "this compound," its pharmacological properties relative to other agents in its class cannot be determined.
Structure Activity Relationships and Medicinal Chemistry of Glp 1 Receptor Agonist 2
Design and Synthesis Strategies for GLP-1 Receptor Agonist 2
The design and synthesis of compound 2 and its subsequent analogs were guided by the strategic decision to pursue a small molecule approach, offering distinct advantages over traditional peptide-based therapies.
The primary impetus for developing small molecule GLP-1 receptor agonists is to overcome the limitations inherent in peptide-based drugs. While peptide analogues of GLP-1 have demonstrated significant efficacy, their clinical use has been hampered by the necessity for subcutaneous injection, which can negatively impact patient adherence and limit opportunities for fixed-dose combination therapies. musechem.comscholasticahq.com Furthermore, peptide-based drugs often face challenges related to manufacturing costs, stability, and the need for cold-chain storage. mdpi.com
Small molecules, in contrast, offer the potential for oral bioavailability, which is generally preferred by patients and can lead to improved treatment compliance. musechem.commedpagetoday.com These compounds are typically more chemically stable, amenable to large-scale synthesis, and can be formulated as tablets for oral administration without the need for permeation enhancers. mdpi.com The development of an orally active small molecule, therefore, represents a transformative approach to GLP-1 receptor agonist therapy, aiming to enhance patient convenience, broaden accessibility, and simplify treatment regimens. scholasticahq.commdpi.com
Compound 2, a fluoropyrimidine-based molecule, served as the starting point for a comprehensive medicinal chemistry optimization program. nih.gov Structure-activity relationship (SAR) studies focused on four key structural regions of the molecule to enhance its potency and drug-like properties. nih.govacs.org
The optimization efforts involved systematic modifications to these regions:
The Piperidine (B6355638) Ring: While the piperidine ring was found to be optimal for activity, other six-membered rings such as piperazine (B1678402) and cyclohexane (B81311) also demonstrated agonistic effects. nih.govbiorxiv.org
The Benzyl (B1604629) Ether Substituent: The 4-chloro-2-fluoro-benzyl ether moiety was identified as being effective for receptor activation. nih.govbiorxiv.org Further modifications revealed that small substituents at the 4-position of the benzyl ring, such as chloro, fluoro, and cyano groups, yielded the greatest potency. nih.govbiorxiv.org
The 5-Fluoro-Pyrimidine Core: Significant improvements in potency were achieved by replacing the 5-fluoro-pyrimidine core with a pyridyl group. biorxiv.org
The Benzimidazole (B57391) Group: This region was also a focus of optimization efforts. nih.gov
A crucial breakthrough in the optimization of compound 2 was the incorporation of a carboxylic acid moiety. This addition led to considerable gains in GLP-1 receptor potency, along with improved off-target pharmacology and reduced metabolic clearance, ultimately leading to the identification of danuglipron (B610018). nih.govrcsb.org
The following table summarizes the impact of key chemical modifications on the agonist activity, based on the progression from compound 2 to more potent analogues.
| Compound/Modification | Key Structural Features | Impact on GLP-1R Agonist Activity |
| Compound 2 | 5-fluoropyrimidine core, piperidine ring, benzyl ether, benzimidazole | Initial hit from high-throughput screening with weak agonist activity. nih.gov |
| Analogues with modified piperidine | Replacement of piperidine with piperazine or cyclohexane | Maintained GLP-1R agonism, though piperidine was optimal. nih.govbiorxiv.org |
| Analogues with modified benzyl ether | Introduction of small substituents (Cl, F, CN) at the 4-position | Increased potency. nih.govbiorxiv.org |
| Analogues with modified pyrimidine | Replacement of 5-fluoro-pyrimidine with a pyridyl group | Significantly improved potency. biorxiv.org |
| Danuglipron | Incorporation of a carboxylic acid moiety | Substantial increase in potency, improved off-target profile, and reduced metabolic clearance. nih.govrcsb.org |
Key Structural Determinants for Agonist Activity and Selectivity of this compound
The agonist activity and selectivity of compound 2 and its derivatives are dictated by the specific arrangement of their structural features and their interactions with the GLP-1 receptor.
A pharmacophore model for small molecule GLP-1 receptor agonists like compound 2 can be conceptualized based on the key structural motifs that are essential for activity. These include:
A central heterocyclic core (originally a 5-fluoro-pyrimidine) that serves as a scaffold.
A substituted piperidine ring, which appears to be important for anchoring the molecule within the receptor.
A substituted benzyl ether group that contributes to receptor activation.
A benzimidazole moiety that occupies a specific region of the binding pocket.
The later addition of a carboxylic acid group, which proved to be a critical pharmacophoric element for enhancing potency and improving physicochemical properties.
The spatial arrangement of these elements allows the molecule to effectively mimic the interactions of the endogenous peptide ligand, GLP-1, within the transmembrane domain of the receptor.
Cryo-electron microscopy (cryo-EM) studies of danuglipron and its analogues have provided detailed insights into how their molecular substructures interact with the GLP-1 receptor. nih.govmicropublication.org Unlike the native peptide agonist GLP-1, which binds to both the extracellular and transmembrane domains, small molecules like the derivatives of compound 2 bind deep within a pocket formed by transmembrane helices 1, 2, 3, and 7. micropublication.org
Specific interactions that have been identified include:
Interaction with Tryptophan 33 (W33): This primate-specific residue located in transmembrane domain 1 (TMD1) is a critical interaction point for danuglipron. micropublication.orgresearchgate.net This explains the observed species-dependent activity, with higher potency in primates compared to rodents. nih.gov
Hydrogen Bonding with Extracellular Loops: The molecule forms hydrogen bonds with residues in extracellular loops 1 and 2 (ECL1 and ECL2), which helps to stabilize its position in the binding pocket. micropublication.org
Role of the Carboxylic Acid: The carboxylic acid group, a key addition in the evolution from compound 2, is believed to form important interactions within the binding pocket, contributing to the significant increase in potency. nih.govrcsb.org
The binding of these small molecules within the transmembrane domain induces a conformational change in the receptor, leading to its activation and the initiation of downstream signaling pathways, such as the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov
Computational Modeling and Structural Insights for this compound
Computational modeling and structural biology have been instrumental in understanding the mechanism of action of compound 2 and its derivatives. Molecular docking studies have been used to predict the binding poses of these small molecules within the GLP-1 receptor. micropublication.org These computational approaches, in conjunction with experimental data, have helped to rationalize the observed structure-activity relationships.
The most significant structural insights have come from cryo-EM studies of the GLP-1 receptor in complex with danuglipron or its analogues. nih.govmicropublication.org These high-resolution structures have revealed the precise binding site and orientation of the small molecule within the receptor's transmembrane domain. micropublication.org This is in contrast to the binding of peptide agonists, which also interact with the extracellular domain of the receptor. mdpi.com
The cryo-EM structure of a danuglipron analogue bound to the GLP-1 receptor has shown that the compound occupies a pocket deep within the transmembrane helices, distinct from the initial peptide-binding site in the extracellular domain. micropublication.org This structural information has been crucial for understanding how a small molecule can effectively activate this class B G protein-coupled receptor and has provided a framework for the rational design of new and improved oral GLP-1 receptor agonists. semanticscholar.org
Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions
Molecular docking and dynamics (MD) simulations have been instrumental in elucidating the binding mode and the dynamic behavior of this compound at the GLP-1 receptor (GLP-1R). These computational methods provide a molecular-level understanding of the interactions that govern the ago-allosteric modulation exerted by this compound.
Simulations have revealed that this compound, a non-peptidic small molecule, does not bind to the orthosteric site where the native GLP-1 peptide binds. Instead, it occupies a distinct allosteric pocket. MD simulations of the GLP-1R in complex with this compound indicate that the N-terminal helix of the receptor's extracellular domain (ECD) consistently inserts into the transmembrane domain (TMD) core. biorxiv.org This insertion is a unique feature of the interaction with Compound 2 and is crucial for stabilizing the receptor in an active conformation. biorxiv.org This ECD-TMD interaction is further stabilized by interactions with the extracellular loop 1 (ECL1). biorxiv.org
The binding of this compound induces specific conformational changes. MD simulations show that the compound covalently bonds to the cysteine residue at position 347 (C347) located at the cytoplasmic end of transmembrane helix 6 (TM6). biorxiv.org This covalent interaction triggers an outward movement of TM6, a hallmark of receptor activation. biorxiv.org The simulations support the experimental findings that this compound can act as an agonist on its own while also enhancing the efficacy of orthosteric agonists. biorxiv.org
| Key Interaction | Receptor Residue/Domain | Role in Ligand-Receptor Interaction |
| Covalent Bonding | C347 in TM6 | Triggers outward movement of TM6, leading to receptor activation. |
| ECD Insertion | N-terminal helix of ECD | Inserts into the TMD core, stabilizing an active receptor conformation. |
| Loop Interaction | Extracellular Loop 1 (ECL1) | Stabilizes the interaction between the ECD and the TMD. |
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography Studies of GLP-1R bound to this compound
High-resolution structural studies using cryo-electron microscopy (cryo-EM) have provided direct visualization of the GLP-1 receptor in complex with this compound (Compound 2), both alone and in the presence of other agonists. These structures have been pivotal in understanding the molecular basis of its ago-allosteric mechanism.
Three significant cryo-EM structures of the human GLP-1R in complex with its signaling partner, the Gs protein, have been determined:
GLP-1R bound to this compound alone. biorxiv.org
GLP-1R bound to both this compound and the endogenous peptide agonist, GLP-1. biorxiv.org
GLP-1R bound to both this compound and a small molecule agonist, LY3502970. biorxiv.org
These structures confirm that this compound binds to a distinct allosteric site. The binding pocket is located deep within the transmembrane domain, in a region different from the binding site of peptide agonists like GLP-1. biorxiv.orgpnas.org Specifically, the cryo-EM maps show that Compound 2 forms a covalent bond with C347 at the cytoplasmic end of TM6. biorxiv.org
The binding of this compound induces a conformational change in the receptor that facilitates its activation. When bound alone, the compound promotes an outward shift of TM6, which is a crucial step in G protein activation. biorxiv.org When co-bound with GLP-1 or LY3502970, this compound enhances the efficacy of these orthosteric agonists. The structural data suggests that the allosteric modulation by Compound 2 stabilizes a receptor conformation that is more favorable for G protein coupling, thereby amplifying the signaling response. biorxiv.org
While X-ray crystallography has been used to determine the structure of the GLP-1R with other peptide agonists, the detailed structural information for the GLP-1R complex with this compound has been primarily elucidated through cryo-EM. diamond.ac.uknih.gov
| Structural Feature | Observation with this compound | Significance |
| Binding Site | Allosteric pocket, covalent bond to C347 in TM6 | Distinct from the orthosteric site, explaining its modulatory role. |
| Receptor Conformation | Induces outward movement of TM6 | A key step in receptor activation and G protein signaling. |
| Co-binding | Enhances the effect of orthosteric agonists (GLP-1, LY3502970) | Demonstrates ago-allosteric modulation by stabilizing an active state. |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the chemical structure of a compound with its biological activity. While specific QSAR studies focusing solely on this compound (Compound 2) and its analogs are not extensively detailed in publicly available literature, the principles of QSAR are widely applied in the development of GLP-1 receptor agonists.
For small molecule agonists and modulators of the GLP-1R, QSAR models are developed to predict the potency and efficacy of new chemical entities. These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various physicochemical properties of the molecules.
In the broader context of GLP-1R agonist discovery, machine learning-enabled QSAR approaches have been successfully used. acs.orgnih.gov These methods can analyze large libraries of compounds and identify key structural features that contribute to desirable pharmacological properties, such as high potency, selectivity, and stability. acs.orgnih.gov For instance, a recent study utilized a machine learning-guided QSAR approach to systematically explore a peptide backbone to generate potent and selective GLP-1R agonists. acs.org This involved synthesizing and screening thousands of peptides to build a robust QSAR model that could then predict the activity of new, unsynthesized compounds. acs.org
A systematic structure-activity and QSAR computational modeling study was also conducted on a series of ultra-short GLP-1 receptor agonists. mdpi.comnih.govnih.gov This analysis helped to differentiate the contribution of side chains and backbone conformation to the agonist activity. mdpi.com
The development of a QSAR model for a class of compounds that includes this compound would involve the following general steps:
Data Collection: Assembling a dataset of structurally related allosteric modulators with their corresponding biological activities (e.g., EC50 values for receptor activation).
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, such as electronic, steric, and hydrophobic properties.
Model Building: Using statistical methods or machine learning algorithms to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.
Such a QSAR model would be a valuable tool for designing novel ago-allosteric modulators of the GLP-1R with improved therapeutic profiles.
| QSAR Development Step | Description | Application to GLP-1R Agonists |
| Data Collection | Gathering chemical structures and biological activity data. | Compiling data for a series of allosteric modulators of the GLP-1R. |
| Descriptor Calculation | Quantifying molecular properties. | Calculating descriptors related to size, shape, and electronic features. |
| Model Building | Establishing a structure-activity relationship. | Using machine learning to correlate descriptors with agonist potency. |
| Model Validation | Assessing the predictive accuracy of the model. | Ensuring the model can reliably predict the activity of new compounds. |
Mechanistic Basis of Broader Preclinical Therapeutic Implications
Neuroprotective Mechanisms and Brain Function Modulation
The activation of GLP-1 receptors, which are expressed in various brain regions including the hippocampus and cortex, triggers signaling cascades that confer robust neuroprotective effects. mdpi.comnih.gov These mechanisms collectively work to preserve brain function and structure in preclinical models of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govmdpi.com
Mitigation of Neuroinflammation and Oxidative Stress in Brain
A primary mechanism of neuroprotection by GLP-1 receptor agonists is the potent suppression of neuroinflammation and oxidative stress, key pathological features in many neurodegenerative diseases. nih.govbmj.com In animal models, these compounds have been shown to reduce the activation of microglia and astrocytes, the brain's resident immune cells. nih.gov This modulation leads to a significant decrease in the production and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). mdpi.comnih.gov The anti-inflammatory action is partly mediated by the inhibition of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), which controls the expression of many inflammatory genes. nih.govmdpi.com
Concurrently, GLP-1 receptor agonists combat oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to detoxify them. frontiersin.org Preclinical studies demonstrate that treatment increases the levels of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase, while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.comfrontiersin.org This restoration of redox balance protects neurons from oxidative damage and subsequent apoptosis. news-medical.net
| Mechanism | Key Findings in Preclinical Models | Associated Molecules |
|---|---|---|
| Anti-Neuroinflammation | Reduced activation of microglia and astrocytes. | ↓ IL-1β, ↓ IL-6, ↓ TNF-α, ↓ NF-κB |
| Anti-Oxidative Stress | Decreased lipid peroxidation and increased antioxidant enzyme activity. | ↓ ROS, ↓ MDA, ↑ SOD, ↑ Glutathione |
Improvement of Synaptic Plasticity and Neuronal Survival in Preclinical Models
GLP-1 receptor agonists have been shown to directly support neuronal health by enhancing synaptic plasticity and promoting cell survival. mdpi.com Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental for learning and memory. In preclinical models, these agonists improve long-term potentiation (LTP), a cellular mechanism underlying memory formation. nih.gov This is achieved through the activation of downstream signaling pathways like cAMP/PKA and PI3K/Akt, which are crucial for synaptic function and structure. mdpi.com
Effects on Specific Neuropathological Markers (e.g., Amyloid-Beta, Tau Phosphorylation in Animal Models)
In the context of Alzheimer's disease models, GLP-1 receptor agonists have demonstrated a remarkable ability to target the hallmark protein pathologies: amyloid-beta (Aβ) plaques and hyperphosphorylated tau. mdpi.comnih.gov Multiple preclinical studies have confirmed that treatment leads to a significant reduction in Aβ plaque burden and levels of soluble Aβ1-42 in the brain. frontiersin.org This effect is partly attributed to the inhibition of the β-site amyloid precursor protein cleaving enzyme (BACE1), which is involved in the generation of Aβ peptides. mdpi.commdpi.com
Simultaneously, these compounds effectively reduce the hyperphosphorylation of the tau protein, a process that leads to the formation of neurofibrillary tangles and subsequent neuronal death. frontiersin.orgnih.gov The mechanism often involves the modulation of key kinases, such as Glycogen Synthase Kinase 3β (GSK-3β), which is a primary enzyme responsible for tau phosphorylation. mdpi.com By inhibiting GSK-3β activity, GLP-1 receptor agonists help maintain normal tau function and prevent its pathological aggregation. mdpi.comnih.gov
| Neuropathological Marker | Effect of GLP-1 Receptor Agonist Treatment in Animal Models | Underlying Mechanism |
|---|---|---|
| Amyloid-Beta (Aβ) | Reduced plaque burden and Aβ1-42 deposition. frontiersin.org | Inhibition of BACE1 enzyme. mdpi.com |
| Phosphorylated Tau (p-Tau) | Decreased hyperphosphorylation of tau protein. frontiersin.orgnih.gov | Inhibition of GSK-3β activity. mdpi.com |
Modulation of Neurotransmitter Systems (e.g., Dopaminergic Pathways in PD Models)
In preclinical models of Parkinson's disease (PD), GLP-1 receptor agonists have shown significant promise by protecting the dopaminergic system, which progressively degenerates in the disease. bioworld.comnih.gov Studies in rodent models of PD demonstrate that these agonists can attenuate the loss of dopaminergic neurons in the substantia nigra. preprints.orgresearchgate.net
This neuroprotective effect is associated with a restoration of dopamine (B1211576) levels in the brain. nih.govpreprints.org Mechanistically, GLP-1 receptor agonists have been found to increase the expression of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine. nih.gov By preserving the integrity of the nigrostriatal dopaminergic pathway and enhancing dopamine synthesis, these compounds lead to improvements in motor function in animal models of PD. bioworld.comnih.gov Some research also points to the downregulation of α-synuclein, the protein that aggregates to form Lewy bodies, as another potential mechanism of action. bioworld.com
Cardioprotective Mechanisms in Preclinical Models
Beyond neuroprotection, GLP-1 receptor agonists exert beneficial effects on the cardiovascular system. Preclinical evidence points towards direct actions on vascular tissues that help mitigate the processes underlying atherosclerotic cardiovascular disease. mdpi.comahajournals.org
Regulation of Inflammatory Pathways in Vascular Tissues
Atherosclerosis is fundamentally an inflammatory disease of the arteries. GLP-1 receptor agonists have been shown to directly counter this vascular inflammation in preclinical models. nih.govresearchgate.net A key mechanism is the suppression of inflammatory signaling within endothelial cells, the inner lining of blood vessels. mdpi.com By inhibiting the NF-κB pathway, these agonists reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1). mdpi.com This action limits the recruitment of inflammatory monocytes into the vessel wall, a critical initiating step in the formation of atherosclerotic plaques. researchgate.net
Furthermore, GLP-1 receptor agonists can modulate the behavior of macrophages within the plaque. nih.gov They promote a shift from a pro-inflammatory M1 macrophage phenotype to an anti-inflammatory M2 phenotype, which helps to resolve inflammation and stabilize the plaque. mdpi.com This anti-inflammatory environment within the vasculature contributes significantly to the observed reduction in atherosclerotic lesion development in animal studies. ahajournals.orgnih.gov
Impact on Endothelial Function and Atherosclerotic Plaque Development
Preclinical evidence strongly suggests that GLP-1 receptor agonist 2 exerts beneficial effects on the vascular endothelium and mitigates the development of atherosclerotic plaques. These effects are attributed to a range of mechanisms, including the promotion of angiogenesis and the inhibition of oxidative stress, which collectively preserve vessel health. In animal models of atherosclerosis, GLP-1 receptor agonists have been shown to reduce the development and progression of atherosclerotic lesions, leading to more stable plaques. This stabilization is characterized by a thicker fibrous cap and increased collagen content.
The anti-atherosclerotic properties of GLP-1 receptor agonists are also linked to their ability to inhibit vascular smooth muscle cell proliferation and reduce the formation of pro-inflammatory foam cells. By targeting these key pathophysiological milestones of atherosclerosis, this compound demonstrates a comprehensive approach to vascular protection in preclinical settings.
Table 1: Preclinical Effects of GLP-1 Receptor Agonists on Endothelial Function and Atherosclerosis
| Mechanism | Observed Effect | Key Findings | Supporting Preclinical Models |
|---|---|---|---|
| Endothelial Function | Improved endothelial-dependent vasodilation | Promotes angiogenesis and inhibits oxidative stress. | Animal models and cell culture studies. |
| Atherosclerotic Plaque | Reduced plaque development and increased stability | Decreased lesion size and a more stable plaque phenotype. | Atherosclerosis-prone mouse models (ApoE−/− and LDLr−/−). |
| Vascular Inflammation | Attenuated inflammatory processes | Downregulation of the inflammatory transcription factor NF-κB. | In vitro and in vivo models of vascular inflammation. |
| Cellular Proliferation | Inhibition of vascular smooth muscle cell proliferation | Contributes to the prevention of plaque progression. | Cell culture studies and animal models. |
Influence on Myocardial Metabolism and Function
This compound has demonstrated cardioprotective effects in preclinical models of myocardial ischemia and ventricular dysfunction. These benefits are mediated through various mechanisms, including the modulation of myocardial metabolism. Studies in animal models have shown that GLP-1 receptor agonists can enhance myocardial glucose uptake and utilization, shifting the heart's energy metabolism from fatty acid to glucose oxidation. This metabolic switch is considered beneficial, particularly in ischemic conditions.
Furthermore, GLP-1 receptor agonists have been found to reduce infarct size and improve left ventricular ejection fraction in preclinical models of myocardial infarction. In vitro studies suggest that these agonists can protect mitochondria from damage induced by inflammatory stimuli and lipotoxicity. While the direct expression of GLP-1 receptors on cardiomyocytes is still a subject of debate, evidence suggests that GLP-1 receptor agonists can exert their effects through paracrine signaling from adjacent endothelial and endocardial cells.
Table 2: Preclinical Effects of GLP-1 Receptor Agonists on Myocardial Metabolism and Function
| Aspect | Observed Effect | Underlying Mechanism | Supporting Preclinical Evidence |
|---|---|---|---|
| Myocardial Metabolism | Increased myocardial glucose oxidation | Augmented insulin (B600854) secretion and enhanced activity of pyruvate (B1213749) dehydrogenase. | Rodent models of ischemia-reperfusion injury and diabetic cardiomyopathy. |
| Myocardial Infarction | Reduced infarct size and improved left ventricular function | Cardioprotective actions in models of myocardial ischemia. | Animal models of myocardial infarction. |
| Cardiomyocyte Protection | Protection against cellular damage | Shielding of mitochondria from inflammatory and lipotoxic insults. | In vitro studies on cardiomyocytes. |
Anti-inflammatory and Immunomodulatory Pathways
A significant component of the therapeutic potential of this compound lies in its potent anti-inflammatory and immunomodulatory properties. Preclinical studies have consistently demonstrated its ability to suppress inflammatory responses across various tissues and cell types.
Reduction of Pro-inflammatory Cytokines and Mediators
GLP-1 receptor agonists have been shown to effectively reduce the production and release of several key pro-inflammatory cytokines. In various preclinical models, treatment with GLP-1 receptor agonists led to a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This reduction in pro-inflammatory mediators is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation. By downregulating NF-κB, GLP-1 receptor agonists can suppress the expression of genes encoding for pro-inflammatory cytokines and adhesion molecules.
Modulation of Immune Cell Activity (e.g., Macrophage Phenotype, T-cell infiltration)
Beyond cytokine reduction, GLP-1 receptor agonists can directly modulate the activity of immune cells. GLP-1 receptors are expressed on various immune cells, including macrophages, monocytes, and lymphocytes. A key immunomodulatory effect is the promotion of macrophage polarization towards an anti-inflammatory M2 phenotype, while suppressing the pro-inflammatory M1 phenotype. This shift is associated with increased production of the anti-inflammatory cytokine IL-10.
In preclinical models, GLP-1 receptor agonists have been shown to reduce macrophage infiltration into adipose tissue and blood vessels. Furthermore, they can modulate T-cell activity, including the regulation of CD4+, CD8+, and regulatory T cells, which contributes to the inhibition of inflammatory responses.
Attenuation of Oxidative Stress Responses
This compound has been shown to mitigate oxidative stress, a key contributor to cellular damage in numerous pathological conditions. Preclinical studies have demonstrated that GLP-1 receptor agonists can decrease the production of reactive oxygen species (ROS) in various cell types, including vascular and neuronal cells. This is achieved, in part, by inhibiting pro-oxidant enzymes like NADPH oxidase (NOX).
The neuroprotective effects of GLP-1 receptor agonists in animal models are also linked to their ability to reduce oxidative stress and inflammation. By activating signaling pathways such as PI3K/Akt and MAPK, GLP-1 receptor agonists can protect neurons from oxidative damage and apoptosis.
Table 3: Anti-inflammatory and Immunomodulatory Effects of GLP-1 Receptor Agonists in Preclinical Models
| Pathway | Specific Effect | Key Mechanisms | Relevant Preclinical Findings |
|---|---|---|---|
| Pro-inflammatory Cytokines | Reduction of TNF-α, IL-6, IL-1β | Inhibition of NF-κB signaling pathway. | Decreased cytokine levels in various disease models. |
| Immune Cell Modulation | Promotion of M2 macrophage polarization | Direct action on GLP-1 receptors on macrophages. | Reduced macrophage infiltration and shift towards anti-inflammatory phenotype. |
| Oxidative Stress | Attenuation of reactive oxygen species (ROS) production | Inhibition of pro-oxidant enzymes like NADPH oxidase. | Reduced oxidative damage in vascular and neuronal cells. |
Regulation of Lipid Metabolism
In animal models, GLP-1 receptor agonists have been demonstrated to reduce the secretion of postprandial and fasting lipoproteins. This effect is thought to be mediated through a novel vagal neuroendocrine signaling pathway. Furthermore, GLP-1 receptor agonists can ameliorate diet-induced dyslipidemia.
At the hepatic level, GLP-1 receptor agonists have been shown to reduce fatty acid synthesis. For instance, the GLP-1 receptor agonist liraglutide (B1674861) was found to modify the metabolism of energy substrates in the liver, reducing glucose production and limiting lipid access to mitochondria, which may prevent liver steatosis.
Table 4: Preclinical Effects of GLP-1 Receptor Agonists on Lipid Metabolism
| Aspect of Lipid Metabolism | Observed Effect | Proposed Mechanism | Supporting Preclinical Data |
|---|---|---|---|
| Lipoprotein Secretion | Reduction in postprandial and fasting lipoprotein secretion | Vagal neuroendocrine signaling. | Amelioration of diet-induced dyslipidemia in animal models. |
| Hepatic Lipid Metabolism | Reduced fatty acid synthesis and prevention of liver steatosis | Modification of hepatic energy substrate metabolism. | Decreased hepatic lipid accumulation in preclinical models. |
| Cholesterol Metabolism | Potential to enhance cholesterol metabolism | Regulation of enzymes involved in cholesterol synthesis. | Studies suggesting a reduction in cholesterol generation. |
Effects on Hepatic Lipid Accumulation and Steatosis in Animal Models
Glucagon-like peptide-1 (GLP-1) receptor agonists have demonstrated significant efficacy in mitigating hepatic lipid accumulation and steatosis in various preclinical animal models of non-alcoholic fatty liver disease (NAFLD). These agents appear to act directly on hepatocytes, as well as indirectly through systemic metabolic improvements, to reduce liver fat.
| Animal Model | GLP-1 Receptor Agonist | Observed Effects on Liver |
| Diet-Induced Obese Mice | Generic GLP-1 RA | Protection against hepatic steatosis |
| High-Fat Diet Rats | Exenatide (B527673) | Improved fatty acid β-oxidation, reduced hepatic fat accumulation |
| ob/ob Mice | Exendin-4 (B13836491) | Increased expression of PPARα and acyl-Coenzyme A oxidase (ACOX) mRNA |
| Human Hepatocytes (in vitro) | Generic GLP-1 RA | Reduced steatosis via decreased de-novo lipogenesis and increased fatty acid oxidation |
Modulation of Cholesterol Transport and Related Gene Expression
GLP-1 receptor agonists exert considerable influence on cholesterol metabolism by modulating the expression of key genes involved in cholesterol synthesis, transport, and uptake. In vitro studies using human liver cells (HepG2) treated with palmitic acid to induce a high-lipid state have shown that agonists like exendin-4 and liraglutide can reduce cellular cholesterol levels.
This effect is achieved by downregulating the expression of genes critical for cholesterol synthesis, such as sterol regulatory element-binding protein 2 (SREBP-2) and its target, HMG-CoA reductase (HMGCR). Furthermore, these agonists have been found to increase the expression of genes involved in reverse cholesterol transport, such as ATP binding cassette subfamily A member 1 (ABCA1), which facilitates the removal of cholesterol from cells. They also upregulate the expression of the low-density lipoprotein receptor (LDLR) gene, which is responsible for clearing LDL cholesterol from the circulation. This upregulation of LDLR appears to occur through both SREBP-2-dependent and independent pathways. The activation of the SIRT6-AMPK signaling pathway has been identified as a key mechanism through which GLP-1 receptor agonists inhibit SREBP-2.
| Gene | Function | Effect of GLP-1 Receptor Agonist | Pathway |
| SREBP-2 | Cholesterol Synthesis | Decreased Expression | SIRT6-AMPK |
| HMGCR | Cholesterol Synthesis | Decreased Expression | Downstream of SREBP-2 |
| ABCA1 | Reverse Cholesterol Transport | Increased Expression | N/A |
| LDLR | LDL Cholesterol Uptake | Increased Expression | SREBP-2-dependent & independent |
Influence on Fatty Acid Oxidation
A crucial mechanism by which GLP-1 receptor agonists improve hepatic steatosis is by enhancing fatty acid oxidation. In states of lipid overload, the liver's capacity to oxidize fatty acids can become impaired. GLP-1 receptor agonists have been shown to reverse this by stimulating key metabolic pathways.
Preclinical studies report that these agonists increase the phosphorylation and activation of AMP-activated protein kinase (AMPK) in hepatocytes. Activated AMPK, in turn, stimulates the expression of peroxisome proliferator-activated receptor alpha (PPARα), a primary transcriptional regulator of genes involved in mitochondrial and peroxisomal fatty acid oxidation. Consequently, the expression of PPARα target genes, such as acyl-Coenzyme A oxidase (ACOX) and carnitine palmitoyltransferase 1A (CPT1A), is significantly increased in the livers of animals treated with agonists like exendin-4. This enhancement of the liver's capacity to break down fatty acids for energy helps to reduce the lipid burden that leads to steatosis.
Central Mechanisms of Appetite Regulation and Energy Balance
Activation of GLP-1R in Specific Hypothalamic and Brainstem Nuclei
GLP-1 receptor agonists exert profound effects on appetite and energy balance by directly engaging with the central nervous system (CNS). GLP-1 receptors are widely expressed in key areas of the brain that regulate feeding behavior, including specific nuclei within the hypothalamus and brainstem. Preproglucagon neurons, which produce GLP-1, are located in the nucleus of the solitary tract (NTS) in the brainstem and send projections to critical hypothalamic regions like the paraventricular nucleus (PVN) and the dorsomedial nucleus (DMH).
Central administration of GLP-1 receptor agonists leads to the activation of neurons in these areas, as measured by increased expression of c-Fos, a marker of neuronal activity. Studies show significant neuronal activation in the arcuate nucleus (ARC), DMH, and PVN following central injection of GLP-1 or its analogues. In addition to these hypothalamic sites, GLP-1 receptor agonists also affect the hindbrain and vagal afferents, which are involved in processing signals of satiety and meal termination. This widespread activation pattern allows GLP-1 to act as a crucial neuromodulator, coordinating food intake in response to physiological signals. Interestingly, some research suggests that the anorectic effects of glucagon-like peptide-2 (GLP-2), a related peptide, may be modulated by or even act via GLP-1R signaling in the CNS.
| Brain Region | Function in Energy Balance | Effect of GLP-1R Activation |
| Arcuate Nucleus (ARC) | Integrates peripheral metabolic signals; contains orexigenic and anorexigenic neurons | Neuronal Activation |
| Paraventricular Nucleus (PVN) | Regulates autonomic function and food intake | Neuronal Activation |
| Dorsomedial Nucleus (DMH) | Involved in feeding, circadian rhythms | Neuronal Activation |
| Nucleus of the Solitary Tract (NTS) | Processes visceral sensory information | Neuronal Activation |
Modulation of Orexigenic and Anorexigenic Signaling Pathways
The appetite-suppressing effects of GLP-1 receptor agonists are mediated through the direct modulation of key neuropeptide signaling pathways in the hypothalamus. The arcuate nucleus (ARC) is a primary site of this action, containing two distinct populations of neurons with opposing effects on food intake.
GLP-1 directly stimulates the anorexigenic (appetite-suppressing) neurons that express pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART). Activation of these neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on downstream receptors to reduce food intake. Concurrently, GLP-1 indirectly inhibits the orexigenic (appetite-stimulating) neurons that co-express neuropeptide Y (NPY) and agouti-related peptide (AgRP). This inhibition is thought to occur via gamma-aminobutyric acid (GABA) signaling. By simultaneously activating anorexigenic pathways and suppressing orexigenic ones, GLP-1 receptor agonists create a powerful, centrally-mediated reduction in the drive to eat.
| Neuronal Population | Primary Neuropeptides | Effect on Appetite | Effect of GLP-1R Activation |
| Anorexigenic | POMC, CART | Suppression | Direct Stimulation |
| Orexigenic | NPY, AgRP | Stimulation | Indirect Inhibition |
Emerging Concepts and Future Research Directions for Glp 1 Receptor Agonist 2
Development and Characterization of Multi-Receptor Agonists (e.g., GLP-1/GIP Dual Agonists)
A groundbreaking advancement in incretin-based therapies is the development of multi-receptor agonists, which simultaneously target the GLP-1 receptor and other key metabolic receptors. The most prominent examples are dual agonists of the GLP-1 receptor and the glucose-dependent insulinotropic polypeptide (GIP) receptor.
The rationale for this dual agonism stems from the complementary roles of GLP-1 and GIP in glucose homeostasis. Both are incretin (B1656795) hormones released from the gut after a meal to stimulate insulin (B600854) secretion. While GLP-1 is also known to suppress glucagon (B607659) release, slow gastric emptying, and reduce appetite, GIP has a potent insulinotropic effect. nih.govnih.govnih.govsapient.bio The combination of these actions in a single molecule has been shown to produce synergistic effects on glycemic control and body weight reduction. nih.govnih.govnih.govmdpi.com
Tirzepatide , a first-in-class dual GLP-1/GIP receptor agonist, exemplifies the success of this approach. nih.govnih.govresearchgate.net It is a 39-amino acid peptide engineered to activate both receptors, with a structure largely based on the GIP sequence and modified with a C20 fatty diacid moiety to extend its half-life for once-weekly administration. sapient.bio Preclinical and clinical studies have demonstrated that tirzepatide leads to substantial improvements in glycemic control and greater weight loss compared to selective GLP-1 receptor agonists. nih.govnih.govmdpi.com
The development of such dual agonists involves meticulous molecular engineering to balance the activity at each receptor. For instance, tirzepatide exhibits a higher affinity for the GIP receptor than for the GLP-1 receptor. researchgate.net This balanced dual agonism is thought to contribute to its enhanced therapeutic effects. researchgate.net The exploration of other multi-receptor combinations, such as triple agonists targeting GLP-1, GIP, and glucagon receptors, is an active area of research, promising even greater metabolic benefits. sapient.bio
| Feature | Selective GLP-1 Receptor Agonists | Dual GLP-1/GIP Receptor Agonists |
|---|---|---|
| Primary Target(s) | GLP-1 Receptor | GLP-1 Receptor and GIP Receptor |
| Example Compound | Semaglutide, Liraglutide (B1674861) | Tirzepatide |
| Key Mechanisms of Action | - Enhances glucose-dependent insulin secretion
| - Combines the actions of GLP-1 and GIP agonism
|
| Reported Clinical Outcomes | Effective in improving glycemic control and promoting weight loss. | Demonstrates superior efficacy in glycemic control and weight reduction compared to selective GLP-1 RAs. nih.govnih.govmdpi.com |
Advanced Studies on Ligand-Induced Receptor Conformations and Precise Signaling Bias
The GLP-1 receptor, a member of the class B G protein-coupled receptor (GPCR) family, can adopt multiple conformations upon binding to different ligands. These distinct conformations can, in turn, preferentially activate specific downstream signaling pathways, a phenomenon known as "biased agonism" or "functional selectivity." nih.govoup.commdpi.com This concept has become a major focus of research, as it offers the potential to design ligands that selectively engage therapeutic pathways while avoiding those associated with adverse effects.
The GLP-1 receptor primarily signals through the Gαs protein pathway, leading to the production of cyclic AMP (cAMP), which is crucial for insulin secretion. oup.com However, it can also engage other pathways, including those involving β-arrestin recruitment, which is often associated with receptor desensitization and internalization. oup.comresearchgate.net Some research suggests that biased agonists that preferentially activate the G protein pathway over β-arrestin recruitment may offer an improved therapeutic profile. oup.comresearchgate.net
Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the molecular interactions between the GLP-1 receptor and its agonists. frontiersin.org These studies have revealed how different ligands, including peptides and small molecules, stabilize unique receptor conformations. nih.gov For example, cryo-EM structures of the GLP-1R in complex with different agonists have shown variations in the transmembrane helix arrangement, which dictates the coupling to intracellular signaling partners.
Molecular dynamics simulations have further elucidated the dynamic nature of these interactions, showing how specific chemical features of a ligand can induce distinct rearrangements in the receptor's structure. nih.gov This detailed structural and dynamic information is invaluable for the rational design of next-generation GLP-1 receptor agonists with precisely tailored signaling properties.
| Agonist Type | Example Compound | Primary Signaling Pathway Activated | Observed Consequence |
|---|---|---|---|
| Balanced Agonist | Peptide 19 | Activates both G protein and β-arrestin pathways. nih.gov | Induces a receptor conformation similar to the endogenous ligand. nih.gov |
| Biased Agonist | CHU-128 (small molecule) | Strongly biased towards the cAMP pathway. nih.gov | Induces a distinct binding mode and packing arrangement of the receptor helices. nih.gov |
| Dual Agonist with Bias | Tirzepatide | At the GLP-1 receptor, shows bias toward cAMP generation over β-arrestin recruitment. researchgate.netoup.commdpi.com | Contributes to its potent insulinotropic and body-weight-reducing effects. oup.commdpi.com |
Application of "Omics" Technologies (e.g., Proteomics, Transcriptomics, Metabolomics) to Elucidate Downstream Effects of GLP-1 Receptor Agonist 2
"Omics" technologies provide a powerful, unbiased approach to comprehensively map the molecular changes that occur downstream of GLP-1 receptor activation. By analyzing the entire complement of proteins (proteomics), RNA transcripts (transcriptomics), and metabolites (metabolomics), researchers can gain a systems-level understanding of the multifaceted effects of GLP-1 receptor agonists.
Transcriptomics has been employed to identify the gene expression profiles of cells that express the GLP-1 and GIP receptors. For instance, a comparative transcriptomic analysis of hypothalamic cells has shed light on the central mechanisms through which these hormones regulate appetite and energy balance. Such studies can reveal the specific neuronal circuits and signaling pathways in the brain that are modulated by GLP-1 receptor agonists.
Proteomics offers a direct window into the functional protein changes induced by these agonists. Studies have used proteomic approaches to analyze changes in the plasma proteome of patients treated with liraglutide, revealing alterations in proteins involved in inflammation, apolipoprotein regulation, and oxidative stress. nih.gov These findings suggest that the benefits of GLP-1 receptor agonists may extend beyond glycemic control to include anti-inflammatory and cardio-metabolic effects. nih.gov In another study, proteomic analysis of insulinoma cells treated with exenatide (B527673) identified proteins involved in metabolic processes and protein folding that are modulated by the drug, providing insights into its protective effects against cellular stress.
Metabolomics provides a snapshot of the metabolic state of a cell or organism by measuring a wide array of small molecules. Metabolomic profiling of individuals treated with GLP-1 receptor agonists has revealed significant alterations in various metabolic pathways. For example, treatment with liraglutide has been shown to impact lipid metabolism, bile acid metabolism, and glucose metabolism. researchgate.net Similarly, a metabolomics study of tirzepatide revealed modulation of metabolites associated with insulin resistance and obesity, including branched-chain amino acids. These metabolomic signatures can serve as biomarkers for drug response and provide a deeper understanding of the systemic metabolic reprogramming induced by GLP-1 receptor agonism. nih.gov
| "Omics" Technology | Key Findings | Implications |
|---|---|---|
| Transcriptomics | Identified gene expression patterns in hypothalamic cells expressing GLP-1 and GIP receptors. | Provides insights into the central nervous system mechanisms of appetite and energy balance regulation. |
| Proteomics | - Altered plasma levels of proteins related to inflammation and oxidative stress with liraglutide treatment. nih.gov | - Suggests anti-inflammatory and cardioprotective effects.
|
| Metabolomics | - Liraglutide treatment is associated with changes in lipid, bile acid, and glucose metabolism. researchgate.net | - Reveals systemic metabolic reprogramming.
|
Exploration of Novel Delivery Mechanisms and Formulation Strategies for Enhanced Receptor Engagement and Stability (Mechanistic Focus)
A significant challenge in the therapeutic application of peptide-based GLP-1 receptor agonists is their susceptibility to enzymatic degradation and poor oral bioavailability, necessitating administration via injection. To overcome these limitations, extensive research is focused on developing novel delivery mechanisms and formulation strategies.
One promising approach is the development of oral formulations . The first orally available GLP-1 receptor agonist, semaglutide, is co-formulated with an absorption enhancer, sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC). SNAC is thought to enhance absorption by neutralizing the local pH in the stomach, thereby protecting the peptide from enzymatic degradation and increasing its permeability across the gastric mucosa.
Nanotechnology-based delivery systems are also being actively investigated to improve the oral delivery of GLP-1 receptor agonists. These systems can encapsulate the peptide, shielding it from the harsh environment of the gastrointestinal tract. Nanoparticles can be engineered with specific properties to enhance their transport across the intestinal mucus and epithelium. For instance, nanostructured lipid carriers have been shown to effectively encapsulate GLP-1 analogs and induce their release under intestinal conditions.
Other innovative delivery routes are also being explored. Buccal delivery , through mucoadhesive tablets or films, offers a non-invasive alternative to injections by allowing the drug to be absorbed directly into the bloodstream through the lining of the cheek. Inhalable nanoparticles are being developed for pulmonary delivery, with studies showing that the surface properties of these nanoparticles can be tuned to either enhance systemic absorption or prolong residence in the lungs. Furthermore, injectable hydrogel depots are being designed to provide sustained, long-acting release of GLP-1 receptor agonists, potentially extending the dosing interval to several months and thereby improving patient compliance.
| Delivery Mechanism | Mechanistic Principle | Potential Advantage |
|---|---|---|
| Oral Formulation with Absorption Enhancer (e.g., SNAC) | Protects the peptide from gastric degradation and enhances membrane permeability. | Improved patient convenience over injections. |
| Nanoparticle-Based Systems (e.g., Nanostructured Lipid Carriers) | Encapsulates and protects the peptide from the gastrointestinal environment, facilitating transport across intestinal barriers. | Enhanced oral bioavailability and stability. |
| Buccal Delivery (Tablets/Films) | Utilizes a mucoadhesive layer and permeation enhancers for direct absorption through the oral mucosa. | Non-invasive alternative to injections. |
| Inhalable Nanoparticles | Liposomes with tailored surface hydrophilicity for controlled systemic absorption or prolonged pulmonary residence. | Precision delivery to either systemic circulation or the lungs. |
| Injectable Hydrogel Depot | Non-covalently embeds the agonist within a biodegradable hydrogel network for prolonged, sustained release. | Significantly reduced dosing frequency. |
Q & A
Q. How should randomized controlled trials (RCTs) evaluating GLP-1 receptor agonists be designed to ensure robust efficacy and safety outcomes?
Methodological Answer: RCTs should include clear inclusion/exclusion criteria (e.g., T2DM patients with specific HbA1c thresholds) and comparator groups (placebo or standard care). Blinding, randomization, and stratification for covariates (e.g., baseline renal function, diabetes duration) are critical. For example, trials in used RevMan 5.4 for meta-analysis of 14,618 patients across 7 RCTs, focusing on renal outcomes and adverse events . Protocols should align with guidelines like ADA/EASD recommendations for glycemic targets and safety monitoring .
Q. What standardized metrics are used to evaluate glycemic efficacy of GLP-1 receptor agonists in clinical trials?
Methodological Answer: Primary endpoints include HbA1c reduction, fasting plasma glucose, and postprandial glucose variability. Secondary endpoints may involve weight change, insulin sensitivity (HOMA-IR), and β-cell function (e.g., proinsulin-to-insulin ratio). highlights the need for dynamic markers like glucose-dependent insulin secretion to predict treatment response variability .
Q. How are safety profiles of GLP-1 receptor agonists systematically assessed in meta-analyses?
Methodological Answer: Safety evaluation requires pooling adverse event data (e.g., gastrointestinal effects, hypoglycemia) across trials. and used PRISMA guidelines to extract and analyze adverse event rates, with subgroup analyses for renal impairment or cardiovascular risk cohorts. Sensitivity analyses should address heterogeneity in trial designs or populations .
Q. What statistical methods address confounding variables in observational studies of GLP-1 receptor agonist utilization patterns?
Methodological Answer: Propensity score matching or inverse probability weighting adjusts for confounders like age, comorbidities, or concomitant medications. and applied these methods in retrospective database analyses to assess treatment persistence and dosing patterns across 6 countries .
Advanced Research Questions
Q. How can conflicting data on renal outcomes of GLP-1 receptor agonists be resolved in meta-analyses?
Methodological Answer: Heterogeneity may arise from differences in patient cohorts (e.g., baseline eGFR, albuminuria) or trial duration. resolved this by conducting subgroup analyses stratified by baseline renal function and using random-effects models to account for variability. Contradictory findings (e.g., albuminuria reduction vs. lack of eGFR improvement) require mechanistic studies on tissue-specific receptor activation .
Q. What experimental approaches validate the dual agonism (e.g., GLP-1/glucagon or GLP-1/FGF21) of novel compounds?
Methodological Answer: In vitro assays (e.g., cAMP activation in transfected cells) and in vivo models (e.g., diet-induced obese mice) are used. and describe functional assays for compound 2 (GLP-1 receptor agonist) and survodutide (GLP-1/glucagon dual agonist), demonstrating dose-dependent receptor activation and synergy . Clinical validation requires phase 2 trials measuring biomarkers like liver fat reduction (e.g., survodutide’s 63.8% reduction in MRI-PDFF in MASH patients) .
Q. How do researchers optimize GLP-1 receptor agonist pharmacokinetics for oral bioavailability?
Methodological Answer: Strategies include co-formulation with absorption enhancers like SNAC (sodium N-(8-[2-hydroxylbenzoyl] amino) caprylate), as seen in oral semaglutide. highlights SNAC’s role in increasing gastric permeability and protecting against enzymatic degradation, achieving 80% bioavailability in phase 3 trials .
Q. What mechanisms explain the variable glycemic response to GLP-1 receptor agonists among T2DM patients?
Methodological Answer: identifies predictors such as baseline β-cell function (HOMA-β), diabetes duration, and genetic polymorphisms in GLP-1 receptor genes. Pharmacodynamic studies using hyperglycemic clamps or mixed-meal tests can quantify glucose-dependent insulin secretion variability .
Q. How are network meta-analyses (NMAs) applied to compare efficacy across 10 GLP-1 receptor agonists?
Methodological Answer: NMAs rank agents by HbA1c reduction, weight loss, and cardiovascular outcomes using Bayesian or frequentist models. compared semaglutide, dulaglutide, and exenatide, finding semaglutide superior in HbA1c reduction (-1.8% vs. placebo) but with higher gastrointestinal adverse events .
Q. What preclinical models evaluate the neuroendocrine effects of GLP-1 receptor agonists on appetite regulation?
Methodological Answer: Rodent models with hypothalamic-specific GLP-1 receptor knockout or optogenetic activation are used. utilized GAL2 receptor assays and food intake measurements to explore interactions between GLP-1 and galanin pathways in appetite suppression .
Data Contradiction and Mechanistic Analysis
Q. Why do some trials report cardiovascular benefits of GLP-1 receptor agonists while others show neutral effects?
Methodological Answer: Differences arise from patient risk profiles (e.g., established CVD vs. primary prevention) and outcome definitions (3-point MACE vs. hospitalization). ’s meta-analysis of 66,311 patients found heterogeneity in cardiovascular mortality reduction (HR 0.88–0.93), emphasizing the need for pre-specified subgroup analyses .
Q. How can researchers reconcile disparities in weight loss efficacy between GLP-1 receptor agonists and dual agonists?
Methodological Answer: Dual agonists (e.g., tirzepatide) enhance weight loss via GIP receptor activation, which augments lipid mobilization. and highlight tirzepatide’s 12.4% weight reduction vs. 6.0% with semaglutide in SURPASS trials, requiring head-to-head RCTs for direct comparison .
Q. What methodologies identify biomarkers predictive of GLP-1 receptor agonist efficacy in non-diabetic obesity?
Methodological Answer: Omics approaches (proteomics, metabolomics) in cohorts like ’s 81,092 patients identify biomarkers (e.g., leptin/adiponectin ratio, gut microbiome diversity). Machine learning models integrating electronic health records and genetic data improve predictive accuracy .
Tables for Key Findings
| Outcome | GLP-1 RA | Dual Agonist | Source |
|---|---|---|---|
| HbA1c reduction (%) | -1.5 to -1.8 | -2.0 to -2.4 | |
| Weight loss (kg) | -4.5 to -6.2 | -8.0 to -12.4 | |
| MACE risk reduction (HR) | 0.88–0.93 | 0.80–0.85 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
